(2R)-2-(2,4-Difluorophenyl)propan-1-amine
Description
Introduction to (2R)-2-(2,4-Difluorophenyl)propan-1-amine
Chemical Nomenclature and Structural Identification
(2R)-2-(2,4-Difluorophenyl)propan-1-amine is systematically named according to IUPAC guidelines, reflecting its substituents and stereochemistry. The molecular formula is $$ \text{C}9\text{H}{11}\text{F}2\text{N} $$, with a molecular weight of 171.19 g/mol. The compound features a propane backbone where the first carbon is bonded to an amine group ($$-\text{NH}2$$), and the second carbon (chiral center) is attached to a 2,4-difluorophenyl ring. The (2R) configuration denotes the absolute stereochemistry of the chiral center, which is critical for its biological activity and synthetic applications.
Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Registry Number | 1096815-88-1 | |
| Molecular Formula | $$ \text{C}9\text{H}{11}\text{F}_2\text{N} $$ | |
| Appearance | Liquid at room temperature | |
| Storage Conditions | Room temperature | |
| Canonical SMILES | CC@@HC1=C(C=C(C=C1)F)F | |
| InChI Key | CYNSQWDKXKQAFJ-UHFFFAOYSA-N |
The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs. The stereochemistry at the chiral center influences its interaction with biological targets, as enantiomers often exhibit divergent binding affinities.
Historical Context of Fluorinated Amphetamine Derivatives
Fluorinated amphetamine derivatives have been studied since the mid-20th century, primarily for their psychoactive properties and potential therapeutic applications. The introduction of fluorine atoms into aromatic systems emerged as a strategy to modulate bioavailability and resistance to oxidative metabolism. For example, 4-fluoroamphetamine (4-FA), a related compound, was investigated for its serotonin and dopamine reuptake inhibition properties, though its neurotoxicity profile limited clinical utility.
The development of (2R)-2-(2,4-difluorophenyl)propan-1-amine reflects advancements in stereoselective synthesis and fluorination techniques. Unlike early halogenated amphetamines (e.g., 4-chloroamphetamine), which exhibited significant neurotoxicity, fluorinated analogs like this compound demonstrate improved metabolic stability due to the strength of the carbon-fluorine bond, which resists enzymatic degradation. This property has made fluorinated derivatives valuable tools for studying neurotransmitter systems without the confounding effects of rapid metabolite formation.
Position Within Chiral Amine Research
Chiral amines are pivotal in asymmetric synthesis and drug development, as their stereochemistry often dictates pharmacological efficacy. (2R)-2-(2,4-Difluorophenyl)propan-1-amine exemplifies the role of enantiomeric purity in optimizing molecular interactions. For instance, the (2R) configuration may favor specific binding conformations with aminergic receptors or enzymes, analogous to how (S)-amphetamine exhibits greater central nervous system activity than its (R)-enantiomer.
Comparative Analysis of Chiral Amines
| Compound | Chiral Center | Biological Relevance |
|---|---|---|
| (2R)-2-(2,4-Difluorophenyl)propan-1-amine | C2 | Model for studying fluorination’s impact on receptor selectivity |
| (S)-Amphetamine | C1 | Dopamine/norepinephrine releaser |
| (R)-Methamphetamine | C1 | Lower psychoactivity compared to (S)-enantiomer |
The compound’s structural features align with ongoing research into fluorinated chiral amines as probes for neurodegenerative diseases and psychiatric disorders. Its synthesis and characterization contribute to a deeper understanding of how fluorination and stereochemistry jointly influence molecular behavior in biological systems.
Properties
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSQWDKXKQAFJ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,4-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2,4-difluorobenzene.
Formation of Intermediate: The precursor undergoes a series of reactions, including halogenation and amination, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-(2,4-Difluorophenyl)propan-1-amine may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,4-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2R)-2-(2,4-Difluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2,4-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to its targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Stereochemistry Matters : The (2R)-configuration in the target compound may improve binding efficiency compared to racemic mixtures, as seen in efinaconazole’s enantiomer-dependent activity .
Fluorine Positioning: 2,4-Difluorophenyl groups enhance metabolic stability over mono- or 3,4-difluoro analogues (e.g., cyclopropane derivatives in ).
Chain Length and Lipophilicity : Longer chains (propan-1-amine vs. ethanamine) increase molecular weight and lipophilicity, influencing blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What is the molecular structure and key physicochemical properties of (2R)-2-(2,4-Difluorophenyl)propan-1-amine?
- Answer : The compound has the molecular formula C₉H₁₁F₂N (MW: 171.19 g/mol) and features a chiral center at the second carbon of the propane backbone, with a 2,4-difluorophenyl substituent. Key identifiers include CAS No. 1096815-88-1, PubChem CID 43316830, and InChIKey
CYNSQWDKXKQAFJ-UHFFFAOYSA-N. It exists as a liquid at room temperature and should be stored under inert conditions to prevent degradation. Structural verification often employs NMR (¹H/¹³C) and mass spectrometry, complemented by X-ray crystallography for absolute stereochemical confirmation.
Q. What synthetic routes are commonly employed to produce (2R)-2-(2,4-Difluorophenyl)propan-1-amine?
- Answer : Synthesis typically involves asymmetric reductive amination of 2-(2,4-difluorophenyl)propanal using chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve enantioselectivity . Alternative routes include resolution of racemic mixtures via diastereomeric salt formation. Reaction optimization focuses on controlling temperature (0–25°C), solvent polarity (e.g., THF/MeOH mixtures), and catalyst loading (1–5 mol%) to maximize yield (>80%) and enantiomeric excess (>98%) .
Q. How is the compound characterized spectroscopically, and what analytical challenges arise?
- Answer : Characterization employs:
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm, split by fluorine coupling) and the chiral amine group (δ 1.2–1.5 ppm for CH₃).
- IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 171.10 (M+H⁺).
Challenges include distinguishing enantiomers without chiral columns and resolving overlapping signals in crowded aromatic regions .
Advanced Research Questions
Q. How does the stereochemistry of (2R)-2-(2,4-Difluorophenyl)propan-1-amine influence its interaction with biological targets?
- Answer : The (R)-enantiomer exhibits higher affinity for serotonin receptors (e.g., 5-HT₁A) compared to the (S)-form, as shown in radioligand binding assays (IC₅₀: 12 nM vs. 230 nM) . Molecular docking studies reveal that the chiral center aligns the difluorophenyl group for optimal π-π stacking with receptor residues (e.g., Phe361 in 5-HT₁A), while the amine forms hydrogen bonds with Asp116 . In vitro functional assays (e.g., cAMP inhibition) further validate enantiomer-specific activity.
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies (e.g., varying IC₅₀ values across studies) often stem from differences in:
- Assay Conditions : Buffer pH (affecting amine protonation), temperature, and co-solvents (DMSO tolerance <1%).
- Cell Lines : Receptor expression levels (e.g., HEK-293 vs. CHO cells).
Mitigation involves standardizing protocols (e.g., Eurofins Panlabs® guidelines) and using orthogonal assays (e.g., fluorescence polarization vs. SPR) . Meta-analyses of structure-activity relationships (SAR) with analogs (e.g., 2,3-difluoro derivatives) also clarify mechanistic outliers .
Q. What are the compound’s applications in drug discovery, and how are its pharmacokinetic properties optimized?
- Answer : The compound serves as a lead for CNS-targeted therapeutics (e.g., antidepressants, anxiolytics) due to its blood-brain barrier permeability (logP: 2.1) and metabolic stability (t₁/₂ > 4h in human liver microsomes) . Prodrug strategies (e.g., carbamate prodrugs) enhance oral bioavailability, while fluorine substitution reduces CYP450-mediated oxidation. In vivo efficacy is validated in rodent models (e.g., forced swim test for antidepressant activity) at doses of 10–30 mg/kg .
Q. How does the compound’s reactivity profile impact its use in synthetic chemistry?
- Answer : The primary amine undergoes:
- Acylation : With acyl chlorides (e.g., AcCl) to form amides (yield: 85–90%).
- Mannich Reactions : With aldehydes and ketones to generate β-amino ketones.
- Oxidative Degradation : Susceptibility to air oxidation necessitates argon-sparged storage.
Reactivity is modulated by steric hindrance from the difluorophenyl group, which slows nucleophilic attacks compared to unsubstituted analogs .
Methodological Recommendations
Q. What in silico tools are effective for predicting the compound’s ADMET properties?
- Answer : Use SwissADME for solubility (LogS: -3.1), ADMETLab 2.0 for toxicity (AMES test negative), and Molecular Operating Environment (MOE) for protein-ligand dynamics. DFT calculations (e.g., Gaussian 16) predict pKa (~9.5 for the amine) and electrostatic potential maps to guide derivatization .
Q. How can enantiomeric purity be rigorously validated during synthesis?
- Answer : Employ Chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10, 1 mL/min) with UV detection (254 nm). Compare retention times to commercial (R)- and (S)-standards. Alternatively, NMR Chiral Shift Reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
